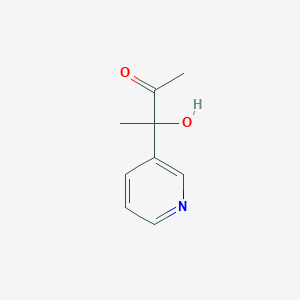

3-Hydroxy-3-(3-pyridyl)butan-2-one

Description

Structural Analysis and Chemical Significance of 3-Hydroxy-3-(3-pyridyl)butan-2-one

The molecular structure of this compound, with the chemical formula C₉H₁₁NO₂, features a butane (B89635) backbone substituted with a hydroxyl group and a 3-pyridyl group at the C3 position, and a ketone at the C2 position. The C3 atom is a chiral center, meaning the compound can exist as two enantiomers. This chirality is of significant interest in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

The key structural features that define its chemical significance are:

α-Hydroxy Ketone Moiety: This functional group is known for its reactivity and is a precursor to a variety of other important functional groups. It can undergo oxidation to form 1,2-diketones or reduction to form 1,2-diols. The presence of the hydroxyl group adjacent to the carbonyl group also allows for intramolecular hydrogen bonding, which can influence its conformation and reactivity.

Tertiary Alcohol: The tertiary nature of the alcohol at the chiral center makes it resistant to oxidation under mild conditions. This stability can be advantageous in synthetic design.

3-Pyridyl Group: The pyridine (B92270) ring is an electron-withdrawing group that can influence the reactivity of the adjacent functional groups. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for protonation or coordination to metal centers, which is crucial for its potential biological activity and catalytic applications.

Table 1: Predicted and Known Properties of Pyridyl Butanone Derivatives

| Property | This compound (Predicted) | 4-Hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB) nih.gov | 1-Butanone, 3-hydroxy-1-(3-pyridinyl)- pharmaffiliates.com |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol |

| Key Functional Groups | α-Hydroxy ketone, Tertiary alcohol, Pyridine | Ketone, Primary alcohol, Pyridine | Ketone, Secondary alcohol, Pyridine |

| Chirality | Yes (at C3) | No | Yes (at C3) |

Data for 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB) is from PubChem. Data for 1-Butanone, 3-hydroxy-1-(3-pyridinyl)- is from commercial supplier information.

Overview of Synthetic Challenges and Methodological Advancements for α-Hydroxy Ketones and Pyridyl Derivatives

The synthesis of α-hydroxy ketones, particularly those with chiral centers, presents a significant challenge in organic chemistry. Several general methodologies have been developed, which could be adapted for the synthesis of this compound.

Established Synthetic Routes to α-Hydroxy Ketones:

Nucleophilic Acylation: One common approach involves the reaction of an acyl anion equivalent with a ketone. For the target molecule, this could involve the reaction of a 3-pyridyl-substituted ketone with a protected cyanohydrin or a similar acyl anion synthon.

Oxidation of Ketones: The direct α-hydroxylation of a ketone is a powerful method. Modern approaches utilize various oxidizing agents, including hypervalent iodine reagents, or catalytic methods employing transition metals with oxidants like hydrogen peroxide. The challenge lies in achieving regioselectivity and, in this case, installing the hydroxyl group at the tertiary carbon.

Aldol-type Condensations: A crossed aldol (B89426) condensation between a suitable pyridyl aldehyde and an enolate, followed by oxidation, could be a viable route.

Benzoin (B196080) and Acyloin Condensations: The benzoin condensation, typically involving aromatic aldehydes, can be extended to heteroaromatic aldehydes like pyridine-3-carbaldehyde. This could yield a symmetrical α-hydroxy ketone, which would then require further modification.

The synthesis of pyridyl derivatives often requires careful consideration of the electronic nature of the pyridine ring. The electron-deficient nature of the ring can deactivate it towards certain electrophilic substitutions, while the nitrogen atom can interfere with certain reagents.

Table 2: Potential Synthetic Strategies for this compound

| Synthetic Strategy | Precursors | Key Reaction | Potential Challenges |

| Grignard Addition | 3-Bromopyridine (B30812), Butane-2,3-dione | Formation of a Grignard reagent from 3-bromopyridine and its addition to one of the carbonyls of butane-2,3-dione. | Selectivity in the addition to one carbonyl group of the diketone. |

| α-Hydroxylation | 1-(3-Pyridyl)butan-2-one | Catalytic or stoichiometric oxidation of the enolate at the α-position. | Regioselectivity to hydroxylate the tertiary carbon and potential side reactions. |

| From Pyridine-3-carbonitrile | Pyridine-3-carbonitrile, Ethyl acetate | Blaise reaction followed by hydrolysis and subsequent α-functionalization. | Control of the multi-step sequence and purification of intermediates. |

Research Landscape and Key Areas of Investigation for this compound

While direct research on this compound is sparse, the broader research landscape for related compounds provides a strong indication of its potential areas of investigation.

Medicinal Chemistry: The presence of the pyridine ring, a well-known pharmacophore, makes this compound and its derivatives attractive targets for drug discovery. Pyridinone-containing compounds have shown a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The chiral nature of the target molecule is particularly relevant, as stereoisomers can exhibit different pharmacological profiles.

Metabolite Studies: The related compound, 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB), is a known metabolite of the tobacco-specific nitrosamine (B1359907) NNK and is used as a biomarker for tobacco exposure. aacrjournals.orgnih.gov Investigating whether this compound is a metabolite of any known xenobiotics could be a significant area of research.

Asymmetric Catalysis: The chiral α-hydroxy ketone core structure can be a valuable synthon in the synthesis of more complex chiral molecules. Furthermore, the pyridine nitrogen could act as a coordinating ligand in the design of novel chiral catalysts.

Materials Science: Pyridyl-containing compounds can be used as ligands for the formation of metal-organic frameworks (MOFs) or as components in functional polymers. The hydroxyl and ketone groups offer additional sites for chemical modification and polymerization.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-pyridin-3-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)9(2,12)8-4-3-5-10-6-8/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHFQKRWDDXEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxy 3 3 Pyridyl Butan 2 One

Direct Synthesis Approaches to 3-Hydroxy-3-(3-pyridyl)butan-2-one

Direct synthesis of this compound can be envisioned through several key bond-forming reactions. These methods focus on the efficient assembly of the core butanone framework with the incorporated pyridyl and hydroxyl functionalities.

Catalytic Strategies in the Formation of α-Hydroxy Ketones

The formation of the α-hydroxy ketone moiety is a critical step in the synthesis of the target molecule. Various catalytic methods have been developed for the synthesis of α-hydroxy ketones, which can be adapted for the preparation of this compound. One such strategy involves the oxidation of enolates or their synthetic equivalents. For instance, the oxidation of silyl (B83357) enol ethers in the presence of a suitable oxidant and catalyst can yield the desired α-hydroxy ketone.

Another approach is the direct aerobic oxidation of ketones. While this method can be efficient, it often requires specific catalytic systems to control selectivity and prevent over-oxidation to dicarbonyl compounds or cleavage products.

Recent advancements have also explored the use of photocatalysis in conjunction with hydrogen atom transfer (HAT) for the synthesis of complex alcohols, including γ-pyridyl tertiary alcohols from readily available starting materials. researchgate.net These metal-free, three-component reactions offer a versatile and mild approach to constructing such scaffolds. researchgate.net

Carbon-Carbon Bond Formation Reactions for Substituted Butanone Scaffolds

The construction of the carbon skeleton of this compound relies on robust carbon-carbon bond-forming reactions. A primary and highly effective method is the Grignard reaction. This involves the addition of a 3-pyridylmagnesium halide to an appropriate dicarbonyl compound, such as 2,3-butanedione (B143835). The nucleophilic 3-pyridyl Grignard reagent would attack one of the carbonyl groups of 2,3-butanedione to form the desired tertiary alcohol upon workup. The preparation of 3-pyridylmagnesium bromide from 3-bromopyridine (B30812) is a well-established procedure, making this a feasible route.

An alternative approach involves the addition of an acetylide to a ketone, followed by hydration. Specifically, the addition of a protected ethyne, such as ethynyltrimethylsilane, to 3-acetylpyridine (B27631) would yield a propargyl alcohol. Subsequent hydration of the alkyne moiety, often catalyzed by mercury salts or other transition metal complexes, would then furnish the target α-hydroxy ketone. A similar synthesis has been reported for 3-hydroxy-3-phenyl-2-butanone, where 3-hydroxy-3-phenyl-1-butyne is hydrated using mercuric sulfate (B86663) in aqueous methanol. prepchem.com

The Reformatsky reaction, which utilizes an organozinc reagent generated from an α-halo ester, offers another pathway. While traditionally used to synthesize β-hydroxy esters, modifications of this reaction could potentially be employed to construct the target α-hydroxy ketone scaffold.

| Reaction Type | Reactants | Product | Key Features |

| Grignard Reaction | 3-Pyridylmagnesium bromide, 2,3-Butanedione | This compound | Direct formation of the C-C bond and the tertiary alcohol. |

| Acetylide Addition & Hydration | 3-Acetylpyridine, Acetylide | This compound | Stepwise construction of the carbon skeleton and functional groups. libretexts.orgchadsprep.commasterorganicchemistry.comlibretexts.orgyoutube.com |

Functional Group Interconversions Leading to the this compound Moiety

Functional group interconversions provide alternative pathways to access the target molecule from more readily available precursors. For example, a precursor containing a different oxidation state at the C2 or C3 position could be chemically transformed into the desired α-hydroxy ketone.

One plausible route involves the selective oxidation of a corresponding 1,2-diol, 3-(3-pyridyl)butane-2,3-diol. The selective oxidation of the secondary alcohol in the presence of the tertiary alcohol would yield the target ketone. This transformation requires a careful choice of oxidizing agent to achieve the desired chemoselectivity.

Conversely, the selective reduction of a diketone precursor, 3-(3-pyridyl)butane-2,3-dione, could also lead to the formation of this compound. The challenge in this approach lies in achieving the selective reduction of only one of the two carbonyl groups.

Stereoselective Synthesis of this compound

The presence of a quaternary stereocenter at the C3 position of this compound makes its stereoselective synthesis a significant objective, particularly for applications where specific stereoisomers are required.

Enantioselective Catalysis in the Construction of Quaternary Stereocenters

Enantioselective catalysis offers a powerful tool for the asymmetric construction of quaternary stereocenters. This can be achieved by employing chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral substrate.

In the context of a Grignard-type addition of a 3-pyridyl nucleophile to 2,3-butanedione, a chiral ligand could be used to modulate the metal center, thereby inducing enantioselectivity in the addition step. Various chiral ligands, such as those derived from amino alcohols or BINOL, have been successfully employed in the enantioselective addition of organometallic reagents to carbonyl compounds.

Another strategy involves the enantioselective α-hydroxylation of a ketone precursor. This can be accomplished using a chiral catalyst in conjunction with an appropriate oxygen source. For instance, chiral oxaziridines or metal complexes with chiral ligands have been shown to effect the enantioselective α-hydroxylation of ketone enolates.

| Catalytic System | Reaction Type | Outcome |

| Chiral Metal Complex | Grignard-type addition | Enantiomerically enriched this compound |

| Chiral Phase-Transfer Catalyst | α-Hydroxylation | Enantioselective formation of the α-hydroxy ketone moiety |

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliaries provide a reliable method for introducing stereochemical control in a synthesis. wikipedia.org The auxiliary, a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective formation of the quaternary stereocenter. For example, an enolate derived from a ketone bearing a chiral auxiliary could undergo a diastereoselective reaction with a 3-pyridyl electrophile.

Alternatively, a chiral auxiliary could be incorporated into the 3-pyridyl nucleophile. The addition of such a chiral organometallic reagent to 2,3-butanedione would proceed with diastereoselectivity, which upon removal of the auxiliary, would yield the enantiomerically enriched target compound. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgsigmaaldrich.com

| Chiral Auxiliary | Approach | Stereochemical Control |

| Evans Oxazolidinone | Diastereoselective alkylation of an enolate | Formation of a specific diastereomer, which upon cleavage yields the enantiopure product. wikipedia.org |

| Pseudoephedrine | Diastereoselective addition of a chiral nucleophile | The chiral auxiliary on the nucleophile directs the attack on the electrophile. sigmaaldrich.com |

Diastereoselective Synthesis Strategies for this compound

The synthesis of this compound results in the formation of a chiral center at the C3 position. When synthesized from prochiral starting materials, this would yield a racemic mixture of enantiomers. Diastereoselective synthesis becomes relevant when another chiral center is present or introduced.

While numerous diastereoselective and enantioselective strategies exist for the synthesis of other α-hydroxy ketones and tertiary alcohols, nih.govresearchgate.net no specific methods have been reported for this compound. Research on related molecules often employs chiral catalysts or auxiliaries to control the stereochemical outcome. For example, asymmetric allylation and aldol (B89426) reactions are common methods for establishing specific stereocenters in α-hydroxy ketones. researchgate.net Similarly, the catalytic asymmetric dearomatization of pyridinium (B92312) salts using Grignard reagents has emerged as a powerful technique for creating chiral N-heterocycles, but this has been demonstrated for 1,4-dihydropyridines rather than the direct synthesis of the target ketone. acs.orgnih.gov Without experimental data, it is impossible to determine which, if any, of these strategies would be effective or what degree of diastereoselectivity could be achieved for this specific compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyridine (B92270) derivatives is an active area of research, focusing on reducing environmental impact through various strategies. researchgate.netnih.govrasayanjournal.co.inmdpi.com Analysis of these principles for this compound is contingent on having established synthetic routes to evaluate.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, reducing waste and often decreasing reaction times. The synthesis of various pyridine and pyridone derivatives has been successfully demonstrated under solvent-free conditions, sometimes utilizing microwave irradiation or specific catalysts to facilitate the reaction. nih.gov However, there is no published evidence to confirm that the synthesis of this compound can be effectively carried out under such conditions.

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in incorporating all reactant atoms into the final desired product. Addition reactions are typically the most atom-economical.

Sustainable Catalysis for this compound Production

Sustainable catalysis aims to use non-toxic, recyclable, and highly efficient catalysts. Recent advances include the use of earth-abundant metals and organocatalysts. For related reactions, copper-catalyzed additions of Grignard reagents to pyridinium salts have been shown to be effective. acs.orgnih.govdigitellinc.com Furthermore, various nanocatalysts have been developed for the green synthesis of other pyridine systems. researchgate.net For acyloin-type reactions, N-heterocyclic carbenes (NHCs) have been explored as efficient organocatalysts. organic-chemistry.org

The applicability of these or other sustainable catalysts to the specific synthesis of this compound has not been investigated in the available literature. Determining an effective sustainable catalyst would require dedicated experimental research.

Reaction Chemistry and Mechanistic Investigations of 3 Hydroxy 3 3 Pyridyl Butan 2 One

Reactivity at the Ketone Functionality of 3-Hydroxy-3-(3-pyridyl)butan-2-one

The ketone group, with its electrophilic carbonyl carbon, is a prime target for nucleophilic attack. Its reactivity is influenced by the electronic effects of the adjacent pyridyl and hydroxyl-bearing carbon.

Nucleophilic addition is a fundamental reaction of ketones where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com This process transforms the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the π-bond of the C=O group and pushing the electron density onto the electronegative oxygen atom, which then can be protonated to yield a neutral product. medlifemastery.comyoutube.com

For this compound, the rate and outcome of nucleophilic addition can be influenced by steric hindrance from the adjacent tertiary carbon and the electronic nature of the pyridyl group.

A classic example of nucleophilic addition is the reaction with hydrogen cyanide (HCN) to form a cyanohydrin. chemguide.co.uk This reaction is typically performed by treating the ketone with a source of cyanide ions, such as sodium or potassium cyanide, in a slightly acidic medium. chemguide.co.uk

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Cyanide (CN⁻) | Cyanohydrin | NaCN/H₂SO₄, pH 4-5 |

| Hydride (H⁻) from NaBH₄ or LiAlH₄ | Secondary Alcohol | Methanol or Ethanol (for NaBH₄) |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Diethyl ether or THF |

Reductions: The ketone functionality of this compound can be reduced to a secondary alcohol, resulting in the formation of 3-(3-pyridyl)butane-2,3-diol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent and is often preferred for its selectivity and safer handling. The reaction typically proceeds via the irreversible addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com

Oxidations: The oxidation of the ketone group in this compound is not a straightforward process under typical conditions, as ketones are generally resistant to oxidation compared to aldehydes. However, under forcing conditions or with specific reagents, oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur. The presence of the tertiary hydroxyl group can also influence the outcome of oxidation reactions. For instance, strong oxidizing agents might lead to the degradation of the molecule. The atmospheric oxidation of similar hydroxy ketones has been studied, indicating that reactions with hydroxyl radicals can lead to the formation of smaller carboxylic acids and diones. nih.govcopernicus.org

Condensation reactions of ketones involve the reaction with a nucleophile, typically a nitrogen-based compound, followed by the elimination of a water molecule to form a C=N double bond. nih.gov

Hydrazone Formation: A prominent example is the reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form a hydrazone. This reaction is generally catalyzed by acid. nih.gov The mechanism involves the initial nucleophilic attack of the nitrogen atom of the hydrazine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. Subsequent protonation of the hydroxyl group and elimination of water yields the hydrazone. nih.gov The reaction of 3-hydroxyimino-2-butanone hydrazone with various carbonyl compounds has been shown to proceed regioselectively. researchgate.net

Table 2: Common Condensation Reactions of Ketones

| Reagent | Product |

|---|---|

| Hydrazine (H₂NNH₂) | Hydrazone |

| Hydroxylamine (H₂NOH) | Oxime |

| Semicarbazide (H₂NNHCONH₂) | Semicarbazone |

Transformations Involving the Tertiary Hydroxyl Group of this compound

The tertiary hydroxyl group in this compound offers another site for chemical modification, although its reactivity is often sterically hindered.

Esterification: The direct esterification of a tertiary alcohol like the one in this compound with a carboxylic acid is generally difficult due to steric hindrance and the potential for elimination reactions under acidic conditions. A more effective method would involve the reaction of the corresponding alkoxide (formed by deprotonating the alcohol with a strong base) with an acyl chloride or an acid anhydride.

Etherification: Similar to esterification, the formation of an ether from this tertiary alcohol via a Williamson ether synthesis-type reaction would be challenging. The reaction of the alkoxide with a primary alkyl halide might proceed, but competing elimination reactions are likely.

Recent advances have shown that iron(III) catalysts can promote the direct intramolecular substitution of tertiary alcohols. core.ac.uk

The tertiary hydroxyl group of this compound can be eliminated through dehydration under acidic conditions to form an alkene. Due to the presence of adjacent protons on both the methyl and methylene (B1212753) groups, two possible alkene isomers could be formed:

3-(3-pyridyl)but-3-en-2-one: This would be the Zaitsev product, the more substituted and generally more stable alkene.

3-(3-pyridyl)but-1-en-2-one: This would be the Hofmann product.

The dehydration of 2,3-butanediol (B46004), a related diol, can lead to the formation of methyl ethyl ketone and 1,3-butadiene, indicating the complexity of dehydration pathways in such molecules. mdpi.com The use of specific catalysts, such as modified HZSM-5 zeolites, has been shown to be effective in the dehydration of bio-based 2,3-butanediol to butanone. rsc.org

Rearrangement Reactions

The structural motif of an α-hydroxy ketone, such as that found in this compound, is susceptible to various rearrangement reactions, often catalyzed by acids or bases. One of the most pertinent is the α-hydroxy ketone rearrangement, which can proceed via different pathways depending on the reaction conditions and the nature of the migrating group.

In the case of this compound, acid catalysis would involve protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift. Given the structure, a 1,2-methyl shift would lead to the formation of a more stabilized carbocation adjacent to the pyridyl ring. Subsequent tautomerization of the resulting enol would yield the rearranged ketone.

Alternatively, a 1,2-pyridyl shift could occur. The migratory aptitude of the pyridyl group would be influenced by its electron-donating or-withdrawing nature. The 3-pyridyl group is generally considered electron-withdrawing, which might make its migration less favorable compared to an alkyl group.

Reactivity of the Pyridyl Moiety in this compound

The presence of the 3-pyridyl group imparts a rich and varied reactivity to the molecule, distinct from its aliphatic counterpart. The nitrogen atom in the pyridine (B92270) ring deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions. Conversely, it activates the ring for nucleophilic substitution.

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is further enhanced in acidic media, where the nitrogen atom is protonated to form a pyridinium (B92312) ion, which is even more electron-deficient.

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions is disfavored because the resulting cationic intermediate would have a resonance structure in which the positive charge resides on the nitrogen atom, which is highly unfavorable. In this compound, the existing substituent is at the 3-position. Therefore, further electrophilic attack would be expected to occur at the 5-position, and to a lesser extent, the 2- or 4-positions, depending on the reaction conditions. However, forcing conditions would be required for such reactions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine

| Position of Attack | Stability of Intermediate |

| 2- or 6- | Less stable (positive charge on N in one resonance form) |

| 3- or 5- | More stable |

| 4- | Less stable (positive charge on N in one resonance form) |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. This is because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.

In this compound, direct nucleophilic substitution on the unsubstituted pyridine ring would require a very strong nucleophile and harsh conditions. However, if a leaving group were present on the ring, nucleophilic aromatic substitution would be more feasible. For example, if the pyridine ring were halogenated, the resulting halopyridine derivative of this compound would undergo nucleophilic substitution with various nucleophiles such as amines, alkoxides, and thiolates. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer-like intermediate.

Research on nucleophilic addition to pyridyne intermediates also provides a potential route for functionalizing the pyridine ring. chemguide.co.uk The generation of a 2,3-pyridyne from a suitably substituted precursor of this compound would allow for the introduction of a nucleophile at the 2-position.

The lone pair of electrons on the nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide of this compound would exhibit altered reactivity compared to the parent compound.

N-oxidation increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution, particularly at the 4-position. The N-oxide group can also be a good leaving group, facilitating certain nucleophilic substitutions.

Furthermore, pyridine N-oxides can undergo rearrangement reactions. For instance, photochemical irradiation of pyridine N-oxides can lead to the formation of 3-hydroxypyridines through a series of intermediates including an oxaziridine (B8769555) and a 1,3-oxazepine. nih.gov This suggests a potential synthetic route to modify the substitution pattern of the pyridyl moiety in this compound.

Mechanistic Elucidation of Key Transformations of this compound

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the reaction outcomes and designing new synthetic methodologies. While direct mechanistic studies on this specific compound are scarce, insights can be drawn from studies on related α-hydroxy ketones.

The investigation of reaction intermediates is a cornerstone of mechanistic elucidation. For reactions involving this compound, various intermediates can be postulated and potentially trapped or detected spectroscopically.

For instance, in acid-catalyzed rearrangements, the formation of a tertiary carbocation intermediate after the departure of water is a key step. The stability of this carbocation will dictate the subsequent reaction pathway. The presence of the electron-withdrawing pyridyl group would likely destabilize an adjacent carbocation, influencing the migratory aptitude of the neighboring groups.

In nucleophilic addition reactions to the carbonyl group, a tetrahedral intermediate is formed. The fate of this intermediate depends on the reaction conditions and the nature of the nucleophile. For example, the reaction with hydrogen cyanide would proceed through a cyanohydrin intermediate. chemguide.co.uk

Mechanistic studies on the reaction of 3-hydroxy-3-methyl-2-butanone (B89657), a structural analog, with malononitrile (B47326) catalyzed by magnesium ethoxide have been performed using density functional theory (DFT). researchgate.net These computational studies have elucidated the reaction pathway, including the geometries of reactants, intermediates, transition states, and products. researchgate.net Similar computational approaches could be applied to investigate the reactions of this compound to predict the most likely reaction pathways and the structures of key intermediates.

Transition State Analysis

No published studies containing transition state analysis for reactions involving this compound were found.

Kinetic Studies of Reaction Pathways

No published studies detailing kinetic investigations of the reaction pathways of this compound were found.

Derivatization and Analog Development of 3 Hydroxy 3 3 Pyridyl Butan 2 One

Synthesis of Functionalized Derivatives of 3-Hydroxy-3-(3-pyridyl)butan-2-one

The functionalization of this compound can be systematically approached by targeting its three main reactive sites: the ketone group, the hydroxyl group, and the pyridine (B92270) ring. Each site offers a unique opportunity for chemical modification to modulate the molecule's properties.

Modifications at the Ketone Group

The ketone functionality is a versatile handle for a variety of chemical transformations. Standard ketonic reactions can be applied to introduce diverse substituents. For instance, reductive amination can convert the ketone into an amine, introducing a basic center and a site for further functionalization. The formation of hydrazones, oximes, and other C=N bonded derivatives are also common strategies to modify the ketone group, which can alter the electronic and steric profile of the molecule.

While specific examples for this compound are not extensively documented in publicly available literature, general methods for ketone modification are well-established. For example, the Wittig reaction could be employed to replace the carbonyl oxygen with a carbon-based substituent, thereby extending the carbon skeleton. Similarly, Baeyer-Villiger oxidation would convert the ketone into an ester, significantly altering the electronic nature of the butanone backbone.

Modifications at the Hydroxyl Group

The tertiary hydroxyl group is another key site for derivatization. Esterification and etherification are the most common modifications.

Esterification: The hydroxyl group can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base to yield esters. This modification can influence the compound's lipophilicity and metabolic stability.

Etherification: Formation of ethers can be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This introduces a variety of alkyl or aryl groups at this position.

Chemoselective transformation of hydroxyl groups is a critical aspect of synthetic chemistry. nih.gov For instance, silylation can be used as a protective strategy for the hydroxyl group while other parts of the molecule are being modified. nih.gov The choice of silylating agent can allow for selective deprotection under specific conditions. nih.gov

Modifications on the Pyridine Ring

The pyridine ring offers several positions for functionalization, primarily through electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the directing effects of the butanone substituent.

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient, making electrophilic substitution challenging. However, under forcing conditions, reactions such as nitration or halogenation can occur, typically at the 5-position, which is the least deactivated position meta to the electron-withdrawing substituent.

Nucleophilic Aromatic Substitution: The introduction of substituents on the pyridine ring can also be achieved through nucleophilic aromatic substitution, particularly if a leaving group is present on the ring.

N-Oxidation and Subsequent Rearrangement: A powerful strategy for functionalizing the pyridine ring involves the initial formation of a pyridine N-oxide. This modification activates the ring towards both electrophilic and nucleophilic attack. For instance, photochemical valence isomerization of pyridine N-oxides can lead to the formation of C3-hydroxylated pyridines. nih.gov This method provides a regioselective route to introduce a hydroxyl group at the C3 position of the pyridine ring. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods such as Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions are invaluable for modifying the pyridine ring. These reactions typically require the initial introduction of a halide or a boronic acid/ester functionality onto the pyridine ring, which can then be coupled with a wide array of partners to introduce new carbon-carbon or carbon-heteroatom bonds. A relevant example, although on a related compound, is the synthesis of tritiated 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, which was achieved by catalytic tritium (B154650) replacement of a brominated precursor at the 5-position of the pyridine ring. documentsdelivered.com

Design and Synthesis of Structurally Related Pyridyl-Butanone Analogues and Isomers

The exploration of the chemical space around this compound includes the synthesis of its isomers and analogues, which can provide valuable structure-activity relationship (SAR) insights.

Isomeric Forms and Their Synthetic Accessibility

Several constitutional isomers of this compound exist, with the position of the hydroxyl and ketone groups being varied along the butane (B89635) chain. Two notable isomers are 1-hydroxy-4-(3-pyridyl)butan-2-one and 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992).

1-Hydroxy-4-(3-pyridyl)butan-2-one: The synthesis of this isomer would likely involve different starting materials, potentially starting from a pyridyl-substituted precursor that is then elaborated to introduce the hydroxyketone functionality.

4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB): This isomer is a known metabolite of tobacco-specific nitrosamines. nih.gov Its synthesis has been reported, often in the context of creating analytical standards for toxicological studies. nih.gov One synthetic route involves the condensation of 3-acetylpyridine (B27631) with a suitable three-carbon synthon. A reported synthesis of a deuterated version, (3,3-D₂)-HPB, started from 3-pyridine carboxaldehyde. documentsdelivered.com The aldehyde was converted to a dithiane, which was then condensed with 2-(2-bromoethyl)-1,3-dioxolane. documentsdelivered.com Subsequent selective hydrolysis, deuterium (B1214612) labeling, reduction, and deprotection yielded the desired product. documentsdelivered.com

Table of Isomers and Their Properties

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|---|

| This compound | 3-hydroxy-3-(pyridin-3-yl)butan-2-one | C₉H₁₁NO₂ | 165.19 |

| 1-Hydroxy-4-(3-pyridyl)butan-2-one | 1-hydroxy-4-(pyridin-3-yl)butan-2-one | C₉H₁₁NO₂ | 165.19 |

| 4-Hydroxy-1-(3-pyridyl)-1-butanone | 4-hydroxy-1-(pyridin-3-yl)butan-1-one | C₉H₁₁NO₂ | 165.19 |

Homologues and Heteroatom Analogues

Homologues: The synthesis of homologues, where the length of the alkyl chain is varied, can be achieved by employing longer or shorter chain starting materials in synthetic routes analogous to those used for the parent compound. For example, using a pentanone or propanone derivative in place of a butanone precursor would lead to homologues with different pharmacokinetic and pharmacodynamic profiles.

Heteroatom Analogues: The replacement of carbon atoms within the butanone chain or the pyridine ring with other heteroatoms (e.g., oxygen, sulfur, or nitrogen) can lead to novel scaffolds. For example, replacing a methylene (B1212753) group in the butane chain with an oxygen atom would result in an ether linkage, significantly altering the molecule's conformation and polarity. The synthesis of such analogues often requires de novo synthetic strategies tailored to the specific heteroatom being introduced. The synthesis of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones through the base-mediated condensation of ketones with pyridinecarboxylates provides a route to unsaturated analogues. nih.gov

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| 1-hydroxy-4-(3-pyridyl)butan-2-one | |

| 4-hydroxy-1-(3-pyridyl)-1-butanone | |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone |

Development of Chiral Derivatives for Specific Applications

Chiral Ligands Derived from the this compound Scaffold

There is no publicly available scientific literature detailing the development or application of chiral ligands derived from the this compound scaffold.

Chiral Building Blocks in Complex Molecule Synthesis

There is no publicly available scientific literature demonstrating the use of this compound as a chiral building block in the synthesis of complex molecules.

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 3 3 Pyridyl Butan 2 One

Quantum Chemical Calculations on 3-Hydroxy-3-(3-pyridyl)butan-2-one

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed to determine optimized molecular geometries and electronic properties. For molecules containing a pyridyl group and a ketone, DFT calculations can provide significant insights.

For instance, a study on di-2-pyridyl ketone nicotinoylhydrazone utilized DFT with the B3LYP functional and 6-31G(d) basis set to compute vibrational frequencies and analyze its geometric structure. sid.ir Such calculations for this compound would likely reveal the influence of the pyridyl nitrogen on the electron distribution and reactivity of the ketone and hydroxyl groups. The pyridine (B92270) ring's C=N and C=C stretching vibrations, typically observed between 1600 cm⁻¹ and 1300 cm⁻¹, would be key features in its computed vibrational spectrum. sid.ir

Furthermore, research on complexes between pyridine and small ketones like acetone (B3395972) and 2-butanone (B6335102) has shown the presence of an N⋯C=O n→π* tetrel interaction, which is a weak interaction between the lone pair on the nitrogen atom and the antibonding π* orbital of the carbonyl group. researchgate.netrsc.org This type of interaction could also be present in this compound, influencing its conformational preferences and intermolecular interactions.

Table 1: Representative DFT-Calculated Vibrational Frequencies for Pyridine Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Pyridyl C-H stretching | 3000–3100 |

| Pyridine ring stretching | 1300–1600 |

This table is illustrative and based on data for related pyridine compounds.

Ab Initio Methods for High-Accuracy Predictions

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT.

For a molecule like this compound, high-level ab initio calculations would be valuable for benchmarking the results from DFT methods and for obtaining precise values for properties such as bond dissociation energies and reaction barriers. While specific ab initio studies on this compound are not available, the methodology is widely applied to achieve high accuracy in computational chemistry.

Conformational Analysis and Tautomerism

The presence of rotatable bonds in this compound suggests the existence of multiple conformers. Computational conformational analysis can identify the stable conformers and their relative energies.

Moreover, the β-hydroxy ketone moiety in this compound allows for the possibility of keto-enol tautomerism. A study on the tautomerism of 1-(n-pyridinyl)butane-1,3-diones using DFT calculations (B3LYP/6-311++G(d,p)) and NMR spectroscopy revealed the equilibrium between different tautomeric forms. wikipedia.org Similar investigations for this compound would be crucial to understand its chemical behavior, as different tautomers can exhibit distinct reactivity. The relative stability of the tautomers would likely be influenced by both intramolecular hydrogen bonding and the electronic effects of the pyridyl ring.

Reaction Pathway Modeling and Energetics

Computational chemistry is instrumental in modeling reaction pathways and determining the energetics of chemical transformations.

Computational Elucidation of Reaction Mechanisms

The reaction mechanisms involving this compound can be elucidated using computational methods. For example, a DFT study on the reaction of 3-hydroxy-3-methyl-2-butanone (B89657) with malononitrile (B47326), catalyzed by lithium ethoxide, detailed the reaction mechanism, identifying intermediates and transition states. A similar approach for reactions of this compound would involve mapping the potential energy surface to trace the most favorable reaction pathway.

Activation Energy Barriers and Thermodynamic Parameters

The activation energy barriers and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) are critical for understanding the kinetics and feasibility of a reaction. These parameters can be calculated computationally.

In the aforementioned study of the reaction of 3-hydroxy-3-methyl-2-butanone, the activation energy for the rate-determining step was calculated to be 97.43 kJ/mol. This value provides a quantitative measure of the reaction's kinetic feasibility. For this compound, computational studies would be essential to predict the activation barriers for its various potential reactions, such as oxidation, reduction, or condensation reactions, thereby guiding experimental efforts.

Table 2: Illustrative Calculated Activation Energy for a Reaction of a Related Hydroxy Ketone

| Reactants | Catalyst | Rate-Determining Step Activation Energy (kJ/mol) |

| 3-hydroxy-3-methyl-2-butanone + malononitrile | Lithium ethoxide | 97.43 |

This data is from a study on a related compound and serves as an example of the type of information that can be obtained from computational studies.

Spectroscopic Property Prediction through Computational Methods

The prediction of spectroscopic properties through computational means relies on solving the fundamental equations of quantum mechanics. Methods such as Density Functional Theory (DFT) have proven to be particularly effective in providing a balance between accuracy and computational cost for medium-sized organic molecules like this compound. These calculations can predict a range of spectroscopic data, including vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic transition energies.

Vibrational Spectroscopy (IR, Raman) Simulation

Computational methods allow for the simulation of infrared (IR) and Raman spectra by calculating the vibrational frequencies of a molecule and their corresponding intensities. These calculations are typically performed by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized, aiding in the assignment of specific peaks in the experimental spectra to particular molecular motions.

No specific computational data for the simulated IR and Raman spectra of this compound were found in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can aid in the structural elucidation of the molecule and the assignment of resonances.

No specific computational data for the predicted NMR chemical shifts of this compound were found in the reviewed sources.

Electronic Absorption (UV-Vis) Spectra Calculation

Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. This approach computes the energies of electronic transitions from the ground state to various excited states. The results provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

No specific computational data for the calculated UV-Vis spectra of this compound were found in the reviewed sources.

Spectroscopic Characterization Methodologies for 3 Hydroxy 3 3 Pyridyl Butan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms.

1D NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assignment of 3-Hydroxy-3-(3-pyridyl)butan-2-one. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl groups, and the hydroxyl proton. The integration of these signals reveals the relative number of protons of each type. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. docbrown.info Each unique carbon atom in this compound, including those in the pyridine ring, the carbonyl group, the hydroxyl-bearing carbon, and the methyl groups, will produce a distinct signal. docbrown.info The chemical shifts of these signals are indicative of the functional group and hybridization of the carbon atom. docbrown.info

A detailed analysis of both ¹H and ¹³C NMR data allows for the preliminary assignment of the core structure of the molecule. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridyl-H2 | 8.5 - 8.7 | 148 - 150 |

| Pyridyl-H4 | 7.7 - 7.9 | 135 - 137 |

| Pyridyl-H5 | 7.3 - 7.5 | 123 - 125 |

| Pyridyl-H6 | 8.5 - 8.7 | 148 - 150 |

| CH₃ (acetyl) | 2.1 - 2.3 | 25 - 30 |

| CH₃ (on C3) | 1.5 - 1.7 | 25 - 30 |

| OH | Variable | - |

| C=O | - | 205 - 215 |

| C-OH | - | 70 - 80 |

| Pyridyl-C3 | - | 138 - 140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This is crucial for definitively assigning the ¹H and ¹³C signals to specific atoms in the molecule. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. sdsu.edu This technique is invaluable for establishing the connectivity of different parts of the molecule, for instance, connecting the acetyl group to the quaternary carbon and the pyridine ring to the same carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This information is critical for determining the stereochemistry and preferred conformation of the molecule in solution.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational changes in molecules. For this compound, which has rotational freedom around the C-C single bonds, DNMR could be employed to investigate the energy barriers associated with the rotation of the pyridyl group and the acetyl group. researchgate.net By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the thermodynamic parameters for these conformational exchanges.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display characteristic absorption bands for its functional groups. docbrown.info A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. docbrown.info A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. docbrown.info The spectrum would also show absorptions for C-H stretching and bending vibrations, as well as vibrations associated with the pyridine ring. vscht.cz The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification. docbrown.info

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Carbonyl (C=O) | Stretching | 1700 - 1725 (strong) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. researchgate.netscifiniti.com It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would also be expected to show characteristic bands for the C=O, O-H, and pyridine ring vibrations, providing a comprehensive vibrational fingerprint of the molecule. researchgate.netscifiniti.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, various MS methods would be employed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass. For this compound (C₉H₁₁NO₂), the expected exact mass can be calculated and would be confirmed by HRMS analysis, providing unequivocal evidence of its elemental composition.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Calculated Monoisotopic Mass | 165.07898 u |

| Observed m/z (Hypothetical) | 165.0791 u |

| Mass Accuracy (Hypothetical) | < 1 ppm |

This high level of accuracy is crucial for differentiating the target compound from other potential isomers or compounds with similar integer masses.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, the molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, charged fragments. The resulting fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation. For instance, studies on related compounds like 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB) have demonstrated the utility of MS/MS in identifying characteristic fragment ions. nih.gov In the case of this compound, characteristic losses corresponding to the acetyl group, the hydroxyl group, and fragmentation of the pyridine ring would be expected.

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) (Hypothetical) | Corresponding Neutral Loss (Hypothetical) |

| 166.086 [M+H]⁺ | 20 eV | 124.075 | C₂H₂O (Acetyl group) |

| 166.086 [M+H]⁺ | 20 eV | 148.076 | H₂O (Hydroxyl group) |

| 166.086 [M+H]⁺ | 35 eV | 78.034 | C₅H₄N (Pyridine ring fragment) |

Hyphenated Techniques (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound. The LC component separates the target compound from any impurities or byproducts from a chemical synthesis, and the MS component provides mass information for each separated peak, allowing for their identification. The use of LC-MS is well-established for the analysis of complex mixtures and is a standard method for purity determination in pharmaceutical and chemical research. nih.govmatrix-fine-chemicals.comnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of the atoms can be determined. This technique would provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. Research on co-crystals of related pyridine derivatives has shown the power of X-ray crystallography in understanding their solid-state structures.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 15.2 Å, β = 95° |

| Molecules per Unit Cell (Z) | 4 |

| Key Hydrogen Bonds | O-H···N (intermolecular) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of the pyridine ring and the carbonyl group. The pyridine ring typically exhibits π → π* transitions, while the carbonyl group shows both n → π* and π → π* transitions. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the molecular environment and can be influenced by factors such as solvent polarity.

Table 4: Expected UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol)

| Electronic Transition (Hypothetical) | Wavelength of Maximum Absorbance (λmax) (nm) (Hypothetical) |

| π → π* (Pyridine ring) | ~260 nm |

| n → π* (Carbonyl group) | ~280 nm |

Catalytic Applications and Material Science Relevance of 3 Hydroxy 3 3 Pyridyl Butan 2 One Derivatives

Utilization of 3-Hydroxy-3-(3-pyridyl)butan-2-one as a Chiral Ligand or Organocatalyst

The presence of a stereogenic center and functional groups capable of coordinating to metal centers or participating in hydrogen bonding suggests that derivatives of this compound could be effective as chiral ligands or organocatalysts in asymmetric synthesis.

Chiral ligands derived from molecules structurally similar to this compound have been successfully employed in a variety of asymmetric transformations. For instance, the development of chiral P,N,N-ligands has shown excellent performance in the asymmetric hydrogenation of ketones and other unsaturated compounds. organic-chemistry.org These ligands, often featuring a combination of phosphorus and nitrogen donor atoms, can coordinate with transition metals to create a chiral environment that directs the stereochemical outcome of the reaction.

While direct studies on ligands derived from this compound are not prominent, the combination of its hydroxyl and pyridyl nitrogen functionalities provides a basis for the design of novel bidentate or tridentate chiral ligands. Such ligands could potentially be effective in reactions like asymmetric hydrogenation, aldol (B89426) reactions, and Michael additions. For example, cinchona-derived bifunctional squaramide organocatalysts have been used for the enantioselective Michael addition of 3-hydroxy-2-pyridone to nitroolefins, achieving high yields and enantioselectivities. organic-chemistry.org This highlights the potential of the hydroxyl and pyridyl groups in facilitating asymmetric transformations through hydrogen bonding interactions.

The pyridyl nitrogen and the hydroxyl group of this compound are excellent coordinating sites for transition metals. Ligands incorporating these features can form stable complexes with metals such as rhodium, iridium, and palladium, which are commonly used in catalysis. organic-chemistry.orgnih.gov

Research on related pyridyl-containing ligands demonstrates their utility in transition metal-catalyzed reactions. For instance, rhodium(III)-catalyzed C-H bond activation of in situ-generated aryl ketone oximes, followed by cyclization with internal alkynes, provides an efficient route to isoquinolines and fused pyridines. organic-chemistry.orgacs.org This suggests that metal complexes of this compound derivatives could catalyze similar C-H activation and annulation reactions. The electronic properties of the pyridine (B92270) ring can modulate the catalytic activity of the metal center, influencing the efficiency and selectivity of the transformation. nih.gov

Table 1: Examples of Asymmetric Transformations with Related Chiral Ligands

| Catalyst/Ligand Type | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Cinchona-derived squaramide | Michael Addition | 3-Hydroxy-2-pyridone, Nitroolefins | Chiral N-heteroarenes | >99% | organic-chemistry.org |

| Chiral P,N,N-Ligands | Asymmetric Hydrogenation | Ketones, Imines | Chiral Alcohols, Chiral Amines | High | organic-chemistry.org |

| Rhodium(III) Complex | C-H Activation/Cyclization | Aryl Ketone Oximes, Alkynes | Isoquinolines, Fused Pyridines | N/A | organic-chemistry.orgacs.org |

Role as a Building Block in Complex Chemical Syntheses

The functional groups present in this compound make it a versatile building block for the synthesis of more elaborate chemical structures, particularly heterocyclic compounds and specialty chemicals.

The pyridine ring and the reactive ketone and hydroxyl groups of this compound can be utilized in cyclization reactions to form a variety of fused heterocyclic systems. Pyridine-fused heterocycles are of significant interest due to their presence in many biologically active molecules and functional materials. nih.govrsc.org

Methodologies for the synthesis of fused pyridines often involve the reaction of a pyridine derivative with other bifunctional molecules. For example, the Kröhnke pyridine synthesis utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.org By analogy, this compound could serve as a precursor to various fused systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines. acs.orgwikipedia.org The synthesis of polycyclic pyridones from 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govwikipedia.orgoxazine-1,8-diones further illustrates the utility of related hydroxy-pyridone structures in constructing complex heterocyclic frameworks. nih.gov

Beta-hydroxy ketones are valuable intermediates in organic synthesis, serving as precursors to a wide range of compounds including aldol products, 1,3-diols, and unsaturated ketones. The presence of the 3-pyridyl group in this compound adds another layer of functionality, making it a potential intermediate for specialty chemicals, including pharmaceuticals and agrochemicals.

For instance, 3-hydroxy-1-phenylbutan-2-one (B2572829) is a known precursor to phenylacetonitrile, which is used in the production of polymers, pharmaceuticals, and fragrances. nih.gov Similarly, derivatives of this compound could be transformed into a variety of valuable compounds. The synthesis of 3-cyano-2-pyridones, which have shown insecticidal properties, from related starting materials highlights the potential of such scaffolds in the development of agrochemicals. mdpi.com

Table 2: Examples of Heterocyclic Systems Synthesized from Related Precursors

| Precursor Type | Reaction Type | Product Heterocycle | Key Features | Reference |

| 3-Hydroxy-3,4-dihydropyrido[2,1-c] nih.govwikipedia.orgoxazine-1,8-diones | Ring-Opening Transformation | Polycyclic Pyridones | Biologically important scaffolds | nih.gov |

| α-Pyridinium methyl ketone salts | Kröhnke Pyridine Synthesis | Functionalized Pyridines | Mild conditions, high yields | wikipedia.org |

| Aryl Ketones, Hydroxylamine, Alkynes | Three-Component Cascade | Fused Pyridines | Efficient, one-pot synthesis | organic-chemistry.orgacs.org |

| Enals, Pyrazol-5-amines | N-heterocyclic carbene-catalyzed [3+3] annulation | Pyrazolo[3,4-b]pyridin-6-ones | Excellent yields and enantioselectivities | wikipedia.org |

Integration into Advanced Materials and Functional Systems

The incorporation of pyridyl-containing molecules into polymers and other materials can impart specific functions, such as metal-coordinating abilities, altered electronic properties, and responsiveness to stimuli. While there is no direct literature on the integration of this compound into advanced materials, its structure suggests potential in this area.

The pyridine unit can be used to create coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis. The hydroxyl group could also participate in polymerization reactions, for example, through esterification to form polyesters. The synthesis of poly(3-hydroxybutyrate) (PHB), a biodegradable polyester, often involves the polymerization of 3-hydroxybutyrate (B1226725) monomers. nih.gov A similar approach could potentially be used with derivatives of this compound to create functional polyesters with pyridyl side chains. These side chains could then be used for post-polymerization modification or to chelate metal ions, leading to new functional materials.

Coordination Chemistry Applications

The molecular structure of this compound contains a nitrogen atom in the pyridine ring and oxygen atoms in the hydroxyl and keto groups, all of which can act as donor atoms for coordination with metal ions. This multifunctional nature allows for the formation of a variety of coordination complexes with diverse structures and properties.

The pyridyl group is a well-established ligand in coordination chemistry, capable of forming stable bonds with a wide range of transition metals. The nitrogen atom of the pyridine ring can act as a neutral donor ligand. Furthermore, the hydroxyl group can be deprotonated to form an alkoxide, which can then coordinate to a metal center. This versatility allows for the formation of both mononuclear and polynuclear metal complexes. researchgate.netrsc.org The presence of the ketone functionality adds another potential coordination site, which can participate in chelation, potentially leading to the formation of stable five- or six-membered chelate rings with a metal ion.

Complexes of metals such as copper, cobalt, and ruthenium with ligands containing pyridyl and alkoxide or keto functionalities have been shown to possess significant catalytic activity. For example, several new trinuclear ruthenium carbonyl complexes with 6-bromopyridine alcohol ligands have been synthesized and have demonstrated high catalytic activities for the dehydrogenative oxidation of secondary alcohols. rsc.org Similarly, copper complexes bearing redox-active ligands have been shown to catalyze the aerobic oxidation of alcohols to aldehydes or ketones at room temperature. nih.gov

Cobalt complexes with pyridine-oxime ligands have been used as catalysts for isoprene (B109036) polymerization, exhibiting high activity. nih.gov The catalytic potential of these coordination polymers has also been screened in Knoevenagel condensation reactions. nih.gov

Below is a table summarizing the catalytic activities of some relevant metal complexes with pyridyl-containing ligands.

| Metal Complex System | Catalytic Reaction | Substrate | Product | Yield/Activity | Reference |

| [6-bromopyC(CH₂)₄O]Ru₃(CO)₉ | Dehydrogenative oxidation | Secondary alcohols | Corresponding ketones | Good to excellent yields | rsc.org |

| Copper(II) complexes with 1,10-phenanthroline-derived ligands | Aerobic oxidation | Primary alcohols | Corresponding aldehydes | Moderate turnover numbers | rsc.org |

| Cobalt(II) complexes with pyridine-oxime ligands | Isoprene polymerization | Isoprene | Polyisoprene | High activity (up to 16.3 × 10⁵ (mol of Co)⁻¹(h)⁻¹) | nih.gov |

| Copper-based catalysts | Aerobic oxidation | Primary alcohols | Carboxylic acids | Excellent substrate scope | rsc.org |

These examples suggest that coordination complexes derived from this compound could be promising catalysts for a range of organic transformations, including oxidation reactions and polymerization.

Polymer Chemistry

While this compound itself is not a monomer, it can be chemically modified to introduce a polymerizable group, such as a vinyl group. For instance, the introduction of a vinyl substituent on the pyridine ring would yield a vinylpyridyl alcohol derivative that could undergo polymerization.

The polymerization of vinylpyridine monomers is well-documented. Both 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) can be polymerized through various methods, including anionic and free-radical polymerization, to produce poly(vinylpyridine). acs.orgmdpi.com These polymers have a range of applications, including in the synthesis of block copolymers, for surface modification, and as components in electronic devices. acs.orgmdpi.com

The quaternization of poly(4-vinylpyridine) with methyl iodide leads to the formation of N-methyl quaternized derivatives, which exhibit interesting optical and solvation properties. mdpi.com Furthermore, composite materials of pyridine-based polymers with metal oxides like ZnO and TiO₂ have been synthesized and show potential for environmental remediation through photocatalytic degradation of organic pollutants. mdpi.com

The introduction of a polymerizable functional group onto this compound would create a novel monomer. The resulting polymer would possess pendant pyridyl, hydroxyl, and keto functionalities, which could be further exploited for post-polymerization modification, cross-linking, or for the development of functional materials with specific catalytic or metal-binding properties.

Conclusion and Future Research Directions for 3 Hydroxy 3 3 Pyridyl Butan 2 One

Summary of Current Research on 3-Hydroxy-3-(3-pyridyl)butan-2-one

Direct research on This compound is sparse in the current scientific literature. However, a significant body of knowledge on analogous α-hydroxy ketones and pyridyl-substituted compounds allows for a theoretical framework to understand its potential properties and reactivity. ebi.ac.ukacs.org The molecule combines a reactive α-hydroxy ketone moiety with a versatile pyridine (B92270) ring, suggesting a rich chemical profile. The hydroxyl group and the ketone offer sites for various transformations, while the pyridine ring can be functionalized or act as a ligand for metal complexes. byjus.comwikipedia.org The juxtaposition of these functional groups in a single molecule makes it an intriguing target for further investigation.

Emerging Synthetic Strategies for this compound

While a definitive synthesis for This compound has not been documented, several established synthetic methodologies can be proposed.

One of the most plausible routes is the Reformatsky reaction , which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. nih.govrsc.orgacs.org In this context, the reaction of 3-acetylpyridine (B27631) with an α-bromoester, such as ethyl bromoacetate, in the presence of activated zinc would be a direct approach to a precursor that could be converted to the target compound. acs.orgacs.orgnih.gov The use of freshly prepared zinc powder or a copper-zinc couple has been shown to improve the yields of Reformatsky reactions. nih.gov

Another viable strategy is the Grignard reaction . The addition of a methylmagnesium halide to a suitable pyridyl precursor could furnish the desired tertiary alcohol. Alternatively, the reaction of 3-acetylpyridine with a methyl Grignard reagent would yield the corresponding tertiary alcohol, which could then be selectively oxidized to the ketone.

The aldol (B89426) condensation presents another potential pathway. The reaction between the enolate of acetone (B3395972) and 3-acetylpyridine could, in principle, lead to the formation of the desired β-hydroxy ketone, although controlling self-condensation and achieving the desired regioselectivity could be challenging.

These proposed synthetic routes are summarized in the table below.

| Synthetic Strategy | Reactants | Key Intermediates/Conditions | Potential Advantages |

| Reformatsky Reaction | 3-Acetylpyridine, Ethyl bromoacetate | Zinc metal, inert solvent (e.g., THF, benzene) | Good for hindered ketones, stable organozinc reagents. nih.govrsc.org |

| Grignard Reaction | 3-Acetylpyridine, Methylmagnesium halide | Anhydrous ether or THF | Well-established, versatile for C-C bond formation. |

| Aldol Condensation | Acetone, 3-Acetylpyridine | Base or acid catalyst | Atom-economical. |

Unexplored Reactivity and Derivatization Opportunities

The structure of This compound suggests numerous avenues for derivatization, opening up possibilities for creating a library of novel compounds.

The α-hydroxy ketone moiety is a versatile functional group. The secondary alcohol can be oxidized to an α-diketone, a valuable synthon in organic chemistry. acs.org Conversely, the ketone can be reduced to a diol. The α-ketol rearrangement, an acid- or base-catalyzed 1,2-migration of an alkyl or aryl group, could also be explored, potentially leading to isomeric products. ebi.ac.uk

The pyridine ring offers multiple sites for modification. The nitrogen atom can be N-arylated or N-alkylated. nih.gov Furthermore, the pyridine ring can undergo electrophilic aromatic substitution, although the pyridine nitrogen deactivates the ring towards electrophiles. Functionalization can be directed to specific positions depending on the reaction conditions and the directing effects of the existing substituent. The functionalization of pyridines via pyridinyl radicals is also an emerging area. byjus.com

The combination of the pyridine ring and the α-hydroxy ketone functionality makes this molecule a potential bidentate ligand for the synthesis of coordination complexes with various metal ions.

Advanced Computational and Spectroscopic Characterization for this compound

Although experimental data for This compound is not available, its spectroscopic and computational properties can be predicted based on analogous compounds.

Computational Studies (DFT): Density Functional Theory (DFT) calculations would be invaluable for understanding the molecule's electronic structure, bond dissociation energies, and reactivity. DFT studies on related pyridyl ketones have been used to analyze their molecular geometry, vibrational frequencies, and non-linear optical properties. For This compound , DFT could predict the most stable conformers, the distribution of molecular orbitals (HOMO-LUMO), and the electrostatic potential map, providing insights into its reactivity and potential for intermolecular interactions.

Spectroscopic Characterization:

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3400 cm⁻¹), the carbonyl group (C=O stretch, ~1715 cm⁻¹), and the pyridine ring (C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region). byjus.com

NMR Spectroscopy: